molecular formula C8H7FO5S B1330535 o-Anisic acid, 5-(fluorosulfonyl)- CAS No. 2488-50-8

o-Anisic acid, 5-(fluorosulfonyl)-

Cat. No. B1330535
CAS RN: 2488-50-8
M. Wt: 234.2 g/mol
InChI Key: JKEBLZKYIOYFNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl fluorides, such as “o-Anisic acid, 5-(fluorosulfonyl)-”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of “o-Anisic acid, 5-(fluorosulfonyl)-” is derived from its parent compound, o-Anisic acid, which is an organic compound with the formula CH3OC6H4CO2H . The compound has been well studied with respect to intramolecular hydrogen bonding .

Scientific Research Applications

Organic Synthesis

5-(Fluorosulfonyl)-2-methoxybenzoic acid: is a valuable reagent in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is crucial for creating compounds with enhanced reactivity and stability . This compound is particularly useful in the synthesis of diverse functionalized sulfonyl fluorides, which are important intermediates in the development of pharmaceuticals and agrochemicals.

Drug Discovery

In the realm of drug discovery, 5-fluorosulfonyl-2-methoxybenzoic acid plays a pivotal role. Sulfonyl fluorides, derived from this compound, are found in biologically active molecules and serve as versatile synthetic intermediates . They are used to modify proteins and enzymes, leading to the discovery of new drugs with potential therapeutic applications.

Materials Science

The applications of o-Anisic acid, 5-(fluorosulfonyl)- extend to materials science, where it contributes to the development of new materials with unique properties . The sulfonyl fluoride group can enhance the material’s chemical resistance and stability, making it suitable for various industrial applications.

Chemical Biology

In chemical biology, 5-(Fluorosulfonyl)-2-methoxybenzoic acid is utilized as a probe for studying biological systems . It helps in the identification and validation of biological targets, mapping enzyme binding sites, and understanding protein-protein interactions. Its bioorthogonal nature allows for studying biological processes without interfering with the native biochemical pathways.

Bioorthogonal Chemistry

This compound is instrumental in bioorthogonal chemistry, where it is used for labeling and visualizing biomolecules in living organisms . It enables the study of biological processes in real-time, providing insights into cellular functions and disease mechanisms.

Click Chemistry

Lastly, 5-(Fluorosulfonyl)-2-methoxybenzoic acid finds its use in click chemistry reactions due to its reactivity with various organic substrates . It facilitates the rapid and selective formation of products under mild conditions, which is highly beneficial for synthesizing complex molecules efficiently.

Future Directions

The future directions for “o-Anisic acid, 5-(fluorosulfonyl)-” could involve further exploration of its synthesis methods, particularly the use of fluorosulfonyl radicals . This could lead to more efficient production of sulfonyl fluorides and potential applications in organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

5-fluorosulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBLZKYIOYFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308850
Record name o-Anisic acid, 5-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2488-50-8
Record name o-Anisic acid, 5-(fluorosulfonyl)-
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Record name o-Anisic acid, 5-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(fluorosulfonyl)-2-methoxybenzoic acid
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